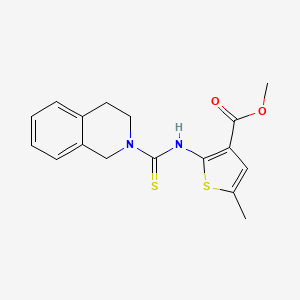
methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of isoquinoline, thiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The starting material, 3,4-dihydroisoquinoline, is reacted with a suitable thiocarbonylating agent to introduce the carbothioyl group.
Thiophene Ring Formation: The thiophene ring is synthesized separately through a series of reactions involving the formation of the 5-methylthiophene-3-carboxylate moiety.
Coupling Reaction: The isoquinoline derivative and the thiophene derivative are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbamoylamino)-5-methylthiophene-3-carboxylate
- Methyl 2-(3,4-dihydro-1H-isoquinoline-2-sulfonylamino)-5-methylthiophene-3-carboxylate
- Methyl 2-(3,4-dihydro-1H-isoquinoline-2-aminocarbonylamino)-5-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate is unique due to the presence of the carbothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N2O2S2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2S2/c1-11-9-14(16(20)21-2)15(23-11)18-17(22)19-8-7-12-5-3-4-6-13(12)10-19/h3-6,9H,7-8,10H2,1-2H3,(H,18,22) |
InChI Key |
HBBFZVGWHRMPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)N2CCC3=CC=CC=C3C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















